molecular formula C6H6N2S B155194 Pyridine-2-carbothioamide CAS No. 5346-38-3

Pyridine-2-carbothioamide

Cat. No.: B155194
CAS No.: 5346-38-3
M. Wt: 138.19 g/mol
InChI Key: HYKQYVSNFPWGKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyridylthioamide, also known as pyridine-2-carbothioamide, is an organic compound with the molecular formula C6H6N2S. It is a heterocyclic compound containing a pyridine ring substituted with a thioamide group at the 2-position. This compound is commonly used as a synthetic intermediate in pharmaceutical synthesis .

Scientific Research Applications

2-Pyridylthioamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: It is used in the production of agrochemicals and other specialty chemicals

Safety and Hazards

Thiopicolinamide is harmful if swallowed and causes skin and serious eye irritation . It is recommended to dispose of the contents or container to an approved waste disposal plant. Also, it is advised not to eat, drink, or smoke when using this product .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Pyridylthioamide can be synthesized through various methods. One common method involves the reaction of 2-chloropyridine with thiourea in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is isolated through crystallization .

Industrial Production Methods: In industrial settings, the synthesis of 2-pyridylthioamide may involve more scalable and efficient methods. For example, the reaction of 2-chloropyridine with ammonium thiocyanate in the presence of a catalyst can be used to produce 2-pyridylthioamide on a larger scale .

Chemical Reactions Analysis

Types of Reactions: 2-Pyridylthioamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-pyridylthioamide involves its interaction with molecular targets such as enzymes and receptors. The thioamide group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Uniqueness: 2-Pyridylthioamide is unique due to its thioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the sulfur atom in the thioamide group allows for unique interactions with metal ions and proteins, making it a valuable compound in various research applications .

Properties

IUPAC Name

pyridine-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2S/c7-6(9)5-3-1-2-4-8-5/h1-4H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKQYVSNFPWGKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90201625
Record name Picolinamide, thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90201625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5346-38-3
Record name 2-Pyridinecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5346-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Picolinamide, thio-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005346383
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5346-38-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1606
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Picolinamide, thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90201625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiopicolinamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PICOLINAMIDE, THIO-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YN34RW97C7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Adapting the general method of Taylor, a mixture of 2-cyanopyridine (7.28 g, 7.0 mmol) and thioacetamide (10.52 g, 14.0 mmol) was treated with 60 ml of HCl-saturated DMF, and the solution was stirred vigorously in an open flask on an oil bath set initially at 80° C. (the temperature gradually rising to 95° C. over the coarse of the reaction). Taylor, E. C. et al., J. Am. Chem. Soc. 1960, 82, 2656-2657. After 80 minutes (TLC monitoring), the resulting orange suspension was cooled, neutralized with con. NaOH/ice, and extracted with EtOAc. The extract was washed with water (3×) and then concentrated to a light brown solid which was triturated with warm water and collected. The dried product was passed over a silica gel column eluting with EtOAc:hexanes (2:1) to give, after removal of most of the solvent and dilution with hexanes, a yellow crystalline solid (6.36 g, 66%), mp 136-137° C.; lit mp 137° C.
Quantity
7.28 g
Type
reactant
Reaction Step One
Quantity
10.52 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

43 g of phosphorus pentasulfide were added slowly to 46.8 g of the amide of Stage A in 700 ml of tetrahydrofuran and the mixture was stirred for 4 hours at ambient temperature. The reaction mixture was poured into water and extracted with ether. The extracts were dried and the solvent was evaporated under reduced pressure. After chromatography on silica (eluant: CH2Cl2 --AcOEt 8-2), 10 g of expected product melting at 137° C. were obtained.
Quantity
43 g
Type
reactant
Reaction Step One
Name
Quantity
46.8 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

The solution of 2 (0.5 g, 1.73 mmol) in THF (100 mL) with phenyltrimethylammonium tribromide (0.68 g, 1.8 mmol) was heated at 60° C. for 2 hr. Then the solution was quenched with water and extracted with EtOAc (3×50 mL). The combined EtOAc solution was concentrated to give the crude product, which could be used directly for the next step without further purification. The solution of resulting crude product with pyridine-2-carbothioamide (0.24 g, 1.74 mmol) in EtOH was heated at 70° C. overnight. The solution was diluted with water and extracted with EtOAc. Column chromatography (Hexanes/EtOAc=1/1) afforded compound 2 in 51% overall yield.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
2
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
0.68 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyridine-2-carbothioamide
Reactant of Route 2
Reactant of Route 2
Pyridine-2-carbothioamide
Reactant of Route 3
Pyridine-2-carbothioamide
Reactant of Route 4
Pyridine-2-carbothioamide
Reactant of Route 5
Pyridine-2-carbothioamide
Reactant of Route 6
Pyridine-2-carbothioamide
Customer
Q & A

A: Thiopicolinamide acts as a bidentate ligand, meaning it can bind to metal ions through two donor atoms. In this case, it uses the sulfur atom from the thioamide group and the nitrogen atom from the pyridine ring. [, , , ] This forms a stable chelate complex with the metal ion. For example, thiopicolinamide extracts indium(III) from alkaline media by forming a complex that is soluble in organic solvents. [] Similarly, it forms intensely colored complexes with iron(II) in basic solutions. []

ANone: * Molecular Formula: C6H6N2S * Molecular Weight: 138.19 g/mol

A: While not directly addressed in the provided research, the ability of thiopicolinamide derivatives to coordinate with metal ions suggests potential for catalytic applications. Copper complexes of thiopicolinamide derivatives have demonstrated utility in directing group-mediated C-H amination/annulation cascades. [] The choice of picolinamide vs. thiopicolinamide as a directing group significantly influenced the reaction outcome, showcasing the importance of the sulfur atom in dictating reaction pathways. []

A: Research indicates that subtle modifications in the structure of thiopicolinamide derivatives can significantly impact their activity and selectivity. For instance, replacing picolinamide with thiopicolinamide as a directing group in copper-catalyzed reactions led to a divergent synthesis of benzimidazoles instead of benzimidazolones. [] This highlights the crucial role of the sulfur atom in directing the reaction pathway.

A: While the provided research doesn't explicitly detail specific analytical methods for thiopicolinamide, it mentions employing techniques like UV-Vis spectrophotometry to study the complexation of thiopicolinamide derivatives with metal ions. [] This suggests the potential for using spectrophotometric methods to quantify thiopicolinamide based on the characteristic absorption of its metal complexes.

ANone: The provided research does not offer specific details about the environmental impact or degradation pathways of thiopicolinamide and its derivatives. Further research is needed to assess its ecotoxicological effects and develop strategies for mitigating any potential negative impacts.

A: Yes, researchers have explored incorporating thiopicolinamide groups into calixarene scaffolds to create novel extractants for separating actinides and lanthanides. [] These modified calixarenes demonstrated promising selectivity for Am(III) over Eu(III) from acidic solutions, indicating their potential for nuclear waste treatment applications. []

A: Early research, as far back as the 1950s, investigated the potential of thiopicolinamide derivatives for forming coordination polymers with various metal ions. [, ] This research explored the use of bidentate ligands, like bis-thiopicolinamides, to generate linear polymers with tetracoordinate metal ions. [, ] While these early studies focused on polymer synthesis, they laid the foundation for understanding the coordination chemistry of thiopicolinamide derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.